

Sulfo-Cy3.5 Maleimide: Application Notes and Protocols for Single-Molecule Imaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3.5 maleimide is a water-soluble fluorescent dye that is an invaluable tool for single-molecule imaging studies, particularly in the field of single-molecule Förster Resonance Energy Transfer (smFRET). Its enhanced water solubility, due to the presence of sulfonate groups, makes it ideal for labeling proteins and other biomolecules in aqueous environments without the need for organic co-solvents, which can be detrimental to sensitive biological samples.[1][2] The maleimide functional group allows for specific, covalent attachment to thiol groups, commonly found in cysteine residues of proteins, enabling precise labeling for detailed biophysical studies. This document provides an overview of the properties of Sulfo-Cy3.5 maleimide, detailed protocols for protein labeling and single-molecule imaging, and an example of its application in studying protein conformational dynamics.

Properties of Sulfo-Cy3.5 Maleimide

Sulfo-Cy3.5 is a bright and photostable dye, although its photophysical properties can be influenced by its local environment.[1][3] Key quantitative data for Sulfo-Cy3.5 and related cyanine dyes are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of Sulfo-Cy3.5 Maleimide and Related Dyes



Property	Sulfo-Cy3.5 Maleimide	Sulfo-Cy3 Maleimide	Cy3 Maleimide
Excitation Maximum (λex)	~591 nm[4][5]	548 nm[6][7]	555 nm[8]
Emission Maximum (λem)	~604 nm[4][5]	563 nm[6][7]	570 nm[8]
Molar Extinction Coefficient (ε)	Not specified	162,000 cm ⁻¹ M ⁻¹ [6][7]	150,000 cm ⁻¹ M ⁻¹ [8]
Fluorescence Quantum Yield (Φ)	"High"[1][2]	0.1[6][7]	0.31[8]
Fluorescence Lifetime (τ)	Not specified	~2.0 ns (conjugated to ssDNA)[9]	Not specified
Molecular Weight	~1113.38 g/mol [5]	~777 g/mol [6]	~615.2 g/mol [8]

Table 2: General Characteristics



Characteristic	Description	
Solubility	High water solubility; also soluble in DMSO and DMF.[1][2]	
Reactivity	Maleimide group specifically reacts with thiol groups (e.g., from cysteine residues) to form a stable thioether bond.	
Advantages for Single-Molecule Imaging	- Water Solubility: Ideal for labeling sensitive proteins that may be denatured by organic cosolvents.[1][2] - Photostability: Generally good, allowing for longer observation times before photobleaching.[1][2] - Brightness: High molar extinction coefficient and quantum yield contribute to a bright signal.[1][2]	
Considerations	- Environmental Sensitivity: The fluorescence properties of cyanine dyes can be influenced by the local environment, which can be both a useful reporter of conformational changes and a potential source of artifacts Photobleaching: While relatively photostable, photobleaching is inevitable in single-molecule experiments and should be accounted for in data analysis.[3]	

Experimental ProtocolsProtein Labeling with Sulfo-Cy3.5 Maleimide

This protocol is designed for the site-specific labeling of a protein with **Sulfo-Cy3.5 maleimide** for single-molecule imaging. It is crucial to work in a thiol-free environment to prevent non-specific reactions.

Materials:

- Protein of interest with a single accessible cysteine residue
- Sulfo-Cy3.5 maleimide



- Anhydrous Dimethyl Sulfoxide (DMSO)
- Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
- Labeling Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.2 (degassed)
- Size-exclusion chromatography column (e.g., Sephadex G-50)
- Purification Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

Procedure:

- Protein Preparation:
 - Dissolve the purified protein in the labeling buffer to a final concentration of 10-50 μM.
 - To ensure the cysteine residue is in a reduced state, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. It is not necessary to remove the TCEP before labeling.
- Dye Preparation:
 - Allow the vial of Sulfo-Cy3.5 maleimide to equilibrate to room temperature.
 - Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex to ensure complete dissolution. This stock solution can be stored at -20°C, protected from light and moisture.
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the Sulfo-Cy3.5 maleimide stock solution to the protein solution.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time and dye-to-protein ratio may need to be determined empirically for each specific protein.
- Purification of Labeled Protein:



- Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with the purification buffer.
- The first colored fraction to elute will contain the labeled protein.
- Collect the fractions and confirm the labeling efficiency using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the dye (~591 nm).
- Determination of Degree of Labeling (DOL):
 - The DOL can be calculated using the following formula: DOL = $(A_dye \times \epsilon_protein) / [(A_280 (A_dye \times CF_280)) \times \epsilon_dye]$ Where:
 - A_dye is the absorbance of the dye at its maximum absorption wavelength.
 - A_280 is the absorbance of the protein-dye conjugate at 280 nm.
 - ε protein is the molar extinction coefficient of the protein at 280 nm.
 - ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.
 - CF 280 is the correction factor for the dye's absorbance at 280 nm (A 280 / A dye).

Single-Molecule FRET Imaging using TIRF Microscopy

This protocol outlines the general steps for imaging a **Sulfo-Cy3.5 maleimide**-labeled protein in a single-molecule FRET experiment using Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

- Labeled protein of interest (donor-labeled with Sulfo-Cy3.5 and acceptor-labeled with a suitable FRET partner, e.g., Sulfo-Cy5)
- TIRF microscope with appropriate laser lines (e.g., 561 nm for Cy3.5) and emission filters



- Passivated glass coverslips (e.g., with polyethylene glycol, PEG)
- Immobilization strategy (e.g., biotin-streptavidin)
- Imaging Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5, supplemented with an oxygen-scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state quencher (e.g., Trolox) to improve dye photostability.[10]

Procedure:

- Microscope Setup:
 - Align the TIRF microscope to ensure proper illumination and focus.[11]
 - Set the appropriate laser power and camera acquisition parameters.
- Sample Immobilization:
 - Immobilize the labeled protein on the passivated surface of the coverslip at a low density (pM range) to ensure that individual molecules are well-separated.[10]
- · Imaging:
 - Acquire movies of the immobilized molecules, simultaneously recording the donor and acceptor fluorescence channels.[12]
 - Continue acquisition until most of the fluorophores have photobleached.
- Data Analysis:
 - Identify single-molecule spots and extract the fluorescence intensity time traces for both the donor and acceptor channels.[10]
 - Correct for background noise and spectral bleed-through.[10]
 - Calculate the FRET efficiency for each molecule over time using the formula: E_FRET =
 I A / (I D + I A), where I A and I D are the acceptor and donor intensities, respectively.



 Generate FRET efficiency histograms and analyze the population distributions and dynamic transitions between different FRET states.[10]

Application Example: Studying Myosin V Conformational Dynamics

Background: Myosin V is a molecular motor protein that "walks" along actin filaments to transport cargo within cells. This walking motion involves large conformational changes. Single-molecule FRET is an ideal technique to study these dynamics. While many studies have used the Cy3/Cy5 pair, the principles are directly applicable to the use of Sulfo-Cy3.5 as a donor dye.

Experimental Design:

- Labeling: A single cysteine residue is introduced into the myosin V motor domain, which is then labeled with **Sulfo-Cy3.5 maleimide** (the FRET donor). A second label, a FRET acceptor (e.g., Sulfo-Cy5), is attached to another site on the protein, for example, on the light chain.
- Assay: The labeled myosin V is immobilized on a glass surface, and its interaction with actin filaments is observed using TIRF microscopy.
- Observation: Changes in the FRET efficiency report on the conformational changes of the myosin V motor domain as it binds to and detaches from the actin filament during its walking cycle.

Signaling Pathway/Workflow:

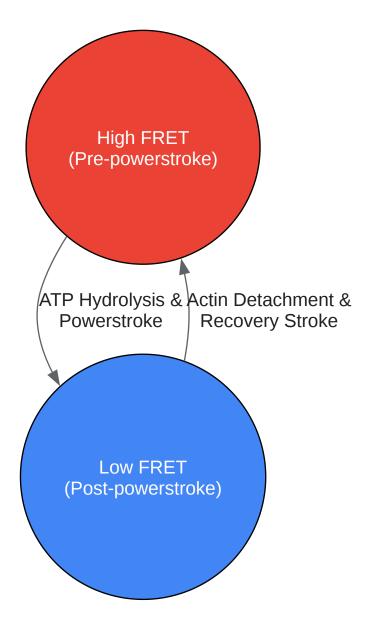


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Caption: Workflow for studying myosin V dynamics using smFRET.

Logical Relationship of FRET States:



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Caption: FRET states in the myosin V catalytic cycle.

Conclusion

Sulfo-Cy3.5 maleimide is a versatile and powerful tool for single-molecule imaging, offering the advantages of high water solubility, specific labeling chemistry, and favorable photophysical properties. By following the detailed protocols provided in this document, researchers can



effectively label their proteins of interest and perform high-quality single-molecule FRET experiments to elucidate the complex conformational dynamics of biomolecules. The application to studying molecular motors like myosin V highlights the potential of this approach to provide fundamental insights into biological processes at the molecular level.

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